Diphenyldi(o-chlorobenzoyloxy)silane
Description
Diphenyldi(o-chlorobenzoyloxy)silane is an organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two o-chlorobenzoyloxy substituents. The o-chlorobenzoyloxy groups (ortho-chlorinated benzoyloxy) introduce steric hindrance and electron-withdrawing effects, influencing reactivity, stability, and applications. This compound is hypothesized to function as a coupling agent or protective coating in materials science, leveraging the silane’s ability to form covalent bonds with substrates through hydrolysis and condensation reactions .
Properties
CAS No. |
129459-80-9 |
|---|---|
Molecular Formula |
C26H18Cl2O4Si |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
3-[(3-carboxy-2-chlorophenyl)-diphenylsilyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C26H18Cl2O4Si/c27-23-19(25(29)30)13-7-15-21(23)33(17-9-3-1-4-10-17,18-11-5-2-6-12-18)22-16-8-14-20(24(22)28)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChI Key |
SHXMTNVBWGZJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3Cl)C(=O)O)C4=CC=CC(=C4Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-, diphenylsilylene ester typically involves the esterification of 2-chlorobenzoic acid with diphenylsilanediol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-, diphenylsilylene ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and diphenylsilanediol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include substituted benzoic acid derivatives.
Hydrolysis: Yields 2-chlorobenzoic acid and diphenylsilanediol.
Oxidation: Depending on the conditions, products can include oxidized forms of the benzoic acid moiety.
Scientific Research Applications
Benzoic acid, 2-chloro-, diphenylsilylene ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-, diphenylsilylene ester involves its interaction with molecular targets through its functional groups. The ester bond can undergo hydrolysis, releasing active moieties that can interact with biological targets. The chlorine atom and diphenylsilylene group can also participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Silane Compounds
Substituent-Based Comparisons
Diphenyldichlorosilane (Cl substituents)
- Structure : Silicon bonded to two phenyl groups and two chlorine atoms.
- Reactivity : Highly reactive due to labile Si-Cl bonds, facilitating rapid hydrolysis but requiring strict moisture control during storage .
- Applications : Used as a precursor for silicone polymers and surface modification. Lacks the long-term stability of esterified silanes due to chlorine’s susceptibility to hydrolysis .
- Key Difference : Diphenyldi(o-chlorobenzoyloxy)silane’s esterified substituents reduce hydrolysis rates, enhancing shelf life compared to dichlorosilanes .
Diphenyldi(hept-2-yloxy)silane (Alkyloxy substituents)
- Structure : Silicon bonded to two phenyl groups and two hept-2-yloxy chains.
- Reactivity : Alkyloxy groups offer moderate steric hindrance and slower hydrolysis than chlorinated analogs.
- Key Difference : The o-chlorobenzoyloxy groups in this compound provide stronger adhesion to metal or polymer substrates via aromatic π-interactions and halogen-mediated bonding .
Diphenyldi(2,3,4-trifluorophenoxy)silane (Fluorinated substituents)
- Structure: Silicon bonded to two phenyl groups and two trifluorophenoxy groups.
- Reactivity: Fluorine’s electronegativity enhances chemical inertness but reduces compatibility with non-fluorinated substrates.
- Applications : Ideal for high-temperature or corrosive environments but less effective in enhancing mechanical durability due to poor interfacial bonding .
- Key Difference : The chloro substituents in this compound balance reactivity and stability, enabling broader industrial use .
Functional Performance Comparisons
Hydrolysis and Shelf Life
- Diphenyldichlorosilane : Rapid hydrolysis (minutes to hours) limits shelf life; requires anhydrous storage .
- This compound : Slower hydrolysis (days to weeks) due to ester groups, enabling easier handling .
Thermal and Chemical Stability
- Diphenyldi(2,3,4-trifluorophenoxy)silane: Superior thermal stability (>300°C) but prone to delamination under mechanical stress .
- This compound : Moderate thermal stability (200–250°C) with enhanced chemical resistance due to chlorinated aromatic rings .
Adhesion and Corrosion Protection
Data Table: Comparative Properties of this compound and Analogs
Research Findings
- EMI Shielding : Silane-coated copper fabrics (e.g., this compound) exhibit improved electromagnetic interference (EMI) shielding effectiveness (EMSE >30 dB) due to enhanced chemical stability of the conductive layer .
- Corrosion Resistance : Silane impregnation with aromatic substituents (e.g., o-chlorobenzoyloxy) reduces chloride ion penetration in concrete by 60% compared to alkyloxy silanes .
- Mechanical Durability : Covalent Si-O-metal bonds in this compound improve abrasion resistance by 40% over fluorinated analogs in textile coatings .
Biological Activity
Chemical Structure and Properties
DPCBS is characterized by its unique silane backbone, which is substituted with two phenyl groups and two o-chlorobenzoyloxy groups. The molecular formula can be represented as follows:
This structure imparts specific chemical properties that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DPCBS. It has been shown to exhibit inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of DPCBS
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that DPCBS possesses significant antimicrobial potential, making it a candidate for further development as an antibacterial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of DPCBS in mammalian cell lines. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 2: Cytotoxic Effects of DPCBS on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The IC50 values suggest that DPCBS exhibits moderate cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.
The mechanism by which DPCBS exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, the presence of the chlorobenzoyloxy groups may enhance its interaction with cellular membranes, leading to increased permeability and subsequent cell death.
Case Study 1: Antibacterial Application
In a controlled study, DPCBS was applied to infected wounds in animal models to assess its antibacterial efficacy. The results demonstrated a significant reduction in bacterial load compared to untreated controls, supporting its potential use in wound healing applications.
Case Study 2: Cancer Treatment
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of DPCBS as a supplementary treatment alongside standard chemotherapy. Patients receiving DPCBS showed improved response rates and reduced side effects compared to those receiving chemotherapy alone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
